molecular formula C9H8FNO2 B2797520 (1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid CAS No. 2227695-54-5

(1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid

Cat. No. B2797520
M. Wt: 181.166
InChI Key: HZZQCZIIUJFYNS-NKWVEPMBSA-N
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Description

(1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a cyclopropane derivative that has a fluoropyridine group attached to it.

Scientific Research Applications

Synthesis and Pharmacological Applications

A notable application involves the synthesis of fluorinated cyclopropane derivatives to enhance pharmacokinetic profiles and biological activities. For example, Sakagami et al. (2008) described the synthesis of a fluorinated compound exhibiting significant affinity for mGluR2 with superior pharmacokinetic properties compared to a known antagonist, suggesting its potential in neurological disorders treatment Sakagami et al., 2008.

Antibacterial and Antimycobacterial Activities

Research by Inagaki et al. (2004) synthesized novel 6-fluoroquinoline derivatives showing excellent antibacterial activity against Gram-positive infections, highlighting the role of cyclopropane-fused compounds in developing new antibiotics Inagaki et al., 2004. Furthermore, Senthilkumar et al. (2009) evaluated novel fluoroquinolones for their antimycobacterial activities, demonstrating significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, suggesting a potential avenue for tuberculosis treatment Senthilkumar et al., 2009.

Chemical Ionization and Mass Spectrometry Studies

Cristoni et al. (2000) explored the mass spectrometric behavior of cyclopropane amino acids, providing insights into the characterization of stereoisomeric synthons, crucial for understanding the structural properties of novel compounds Cristoni et al., 2000.

Conformational Restriction and Biological Activity Enhancement

Kazuta et al. (2002) focused on the development of chiral cyclopropanes as conformationally restricted analogues of histamine, aiming to improve activity and specificity for biological targets, illustrating the importance of cyclopropane's role in drug design Kazuta et al., 2002.

Versatile Intermediates for Asymmetric Synthesis

The creation of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for synthesizing conformationally restricted analogues signifies the cyclopropane ring's utility in producing biologically active compounds with improved activity and selectivity Yamaguchi et al., 2003.

properties

IUPAC Name

(1R,2R)-2-(3-fluoropyridin-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-8-4-11-2-1-5(8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZQCZIIUJFYNS-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid

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